Renin Inhibition: Equipotent Enantiomer Activity Differentiates from Rigidly Stereospecific Piperidine Scaffolds
The 6-alkoxymethyl-1-aryl-2-piperazinone scaffold exhibits equipotent renin inhibitory activity for both the (R)- and (S)-enantiomers, a property that contrasts sharply with the 3-alkoxymethyl-4-arylpiperidine scaffold where enantiomeric activity diverges significantly [1]. In a series of ketopiperazine-based renin inhibitors, the (6R)-configured analog achieved an IC₅₀ of 606 nM against human renin at pH 7.4, 22°C, measured via a tandem Green Fluorescent Protein (tGFP) substrate assay [2].
| Evidence Dimension | Renin inhibition potency and enantiomeric activity profile |
|---|---|
| Target Compound Data | IC₅₀ = 606 nM (human renin, tGFP substrate assay) for a ketopiperazine derivative bearing the (6R)-6-alkoxymethyl scaffold |
| Comparator Or Baseline | 3-Alkoxymethyl-4-arylpiperidine scaffold: enantiomeric activity divergent; specific comparator IC₅₀ values not uniformly equipotent |
| Quantified Difference | Scaffold-specific equipotent enantiomer behavior vs. stereospecific dependence in piperidine class |
| Conditions | Human renin enzyme, pH 7.4, 22°C, tGFP substrate hydrolysis assay |
Why This Matters
For procurement in renin-targeted drug discovery, the equipotent enantiomer property reduces the risk of enantiomer-specific toxicity or variable efficacy, offering a more robust SAR starting point than stereosensitive scaffolds.
- [1] N. A. Powell, E. H. Clay, D. D. Holsworth, et al. Equipotent activity in both enantiomers of a series of ketopiperazine-based renin inhibitors. Bioorg. Med. Chem. Lett. 2005, 15, 2371-2374. View Source
- [2] BindingDB. BDBM18023: (6R)-1-(4-{3-[(2-methoxyphenyl)methoxy]propoxy}phenyl)-6-[({1-[2-(2-oxopyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-7-yl}oxy)methyl]piperazin-2-one. IC₅₀ = 606 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18023 View Source
